(3-(3-Chlorophenyl)isoxazol-5-yl)methanol
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Overview
Description
(3-(3-Chlorophenyl)isoxazol-5-yl)methanol is a chemical compound with the empirical formula C10H8ClNO2 and a molecular weight of 209.63 g/mol . It belongs to the class of halogenated heterocycles and exhibits interesting structural features.
Molecular Structure Analysis
The molecular structure of (3-(3-Chlorophenyl)isoxazol-5-yl)methanol consists of an isoxazole ring fused to a phenyl group, with a hydroxymethyl substituent at the 5-position of the isoxazole ring. The SMILES notation for this compound is OCc1cc(no1)-c2cccc(Cl)c2 . The chlorine atom contributes to its overall reactivity and properties.
Scientific Research Applications
Drug Discovery and Development
(3-(3-Chlorophenyl)isoxazol-5-yl)methanol: is a compound that can be used in the early stages of drug discovery. Its structure, which includes an isoxazole ring, is a common feature in many pharmaceuticals due to the ring’s stability and biological activity . The chlorophenyl group may also contribute to the compound’s ability to interact with various biological targets, potentially leading to the development of new medications for diseases that require modulation of protein activity.
Material Science
In material science, this compound could be utilized to synthesize polymers or small molecules with specific properties. The isoxazole ring can serve as a building block for creating novel materials with potential applications in electronics, coatings, or as part of composite materials .
Chemical Synthesis
The compound can be employed in chemical synthesis as an intermediate. Its reactive methanol group allows for further functionalization, making it a versatile starting point for synthesizing more complex molecules. This is particularly useful in the synthesis of other isoxazole derivatives, which are valuable in various chemical industries .
Biological Studies
Isoxazole derivatives, including (3-(3-Chlorophenyl)isoxazol-5-yl)methanol , are known to exhibit a range of biological activities. They can be used in biological studies to explore their effects on different cellular pathways, potentially leading to the discovery of new biological mechanisms or therapeutic targets .
Analytical Chemistry
This compound can be used as a standard or reference material in analytical chemistry. Due to its unique structure, it can help in the development of analytical methods for detecting similar compounds or in the quantification of isoxazole derivatives in various samples .
Environmental Science
In environmental science, the study of chlorinated organic compounds like (3-(3-Chlorophenyl)isoxazol-5-yl)methanol is important for understanding their behavior and impact on ecosystems. Research can focus on their degradation pathways, persistence in the environment, and potential toxicity to organisms .
properties
IUPAC Name |
[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-8-3-1-2-7(4-8)10-5-9(6-13)14-12-10/h1-5,13H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRGKDSKISQNMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677595 |
Source
|
Record name | [3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-Chlorophenyl)isoxazol-5-yl)methanol | |
CAS RN |
101862-42-4 |
Source
|
Record name | [3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.